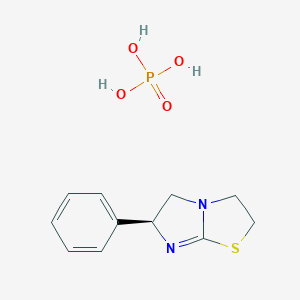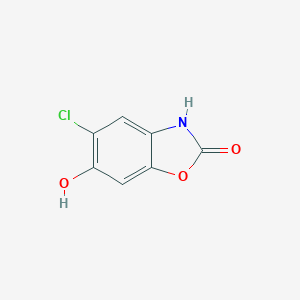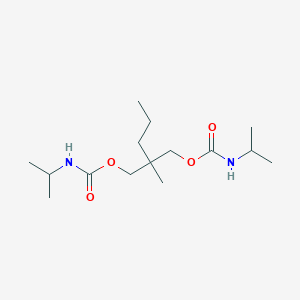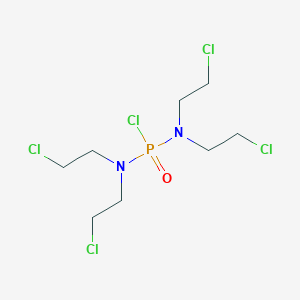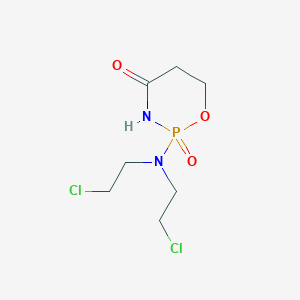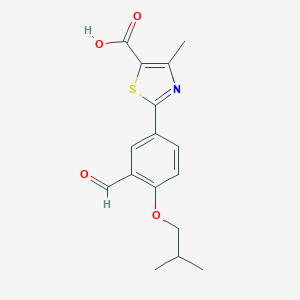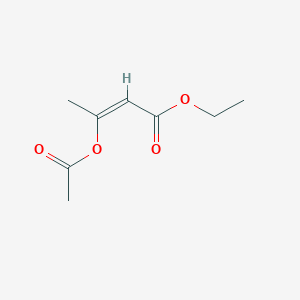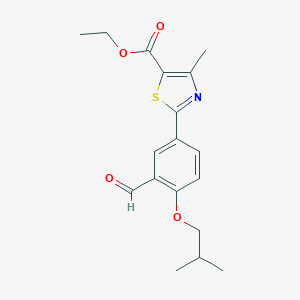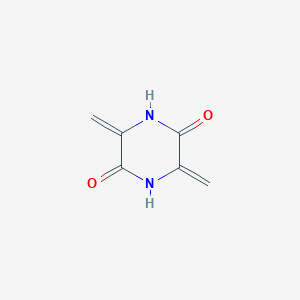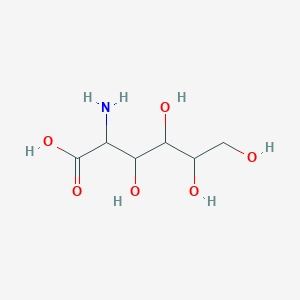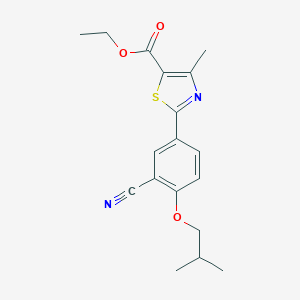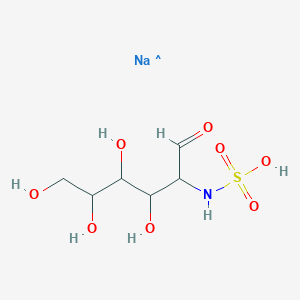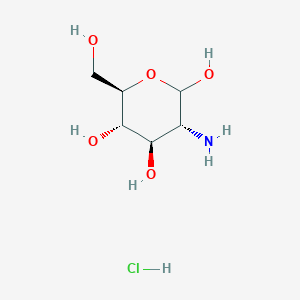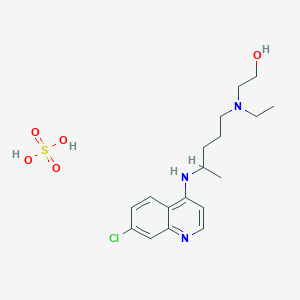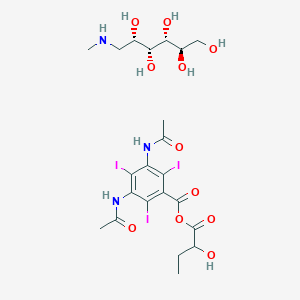
2-hydroxybutanoyl 3,5-diacetamido-2,4,6-triiodobenzoate;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hydroxybutanoyl 3,5-diacetamido-2,4,6-triiodobenzoate and (2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol are two compounds that have been extensively studied in scientific research. These compounds have shown great potential in various fields, including medicine, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
- Synthesis of Derivatives : The compound is used in the synthesis of various derivatives, such as 4′,6′-diacetamido-4′,6′-dideoxycellobiose hexa-acetate, which is derived from lactose. This process involves complex reactions including debenzoylation, catalytic reduction, and acetylation (Bhatt, Hough & Richardson, 1975).
Biochemical Studies
- Metabolic Behavior Analysis : Studies on triiodobenzoic acid derivatives, closely related to 2-hydroxybutanoyl 3,5-diacetamido-2,4,6-triiodobenzoate, have been conducted to understand their metabolic behavior due to concerns about mutagenicity and cytotoxicity. These studies involve the use of iodine-131 labeled compounds and investigate drug retention and metabolic transformation in biological systems (Weiss et al., 1981).
Physical Properties Analysis
- Density and Viscosity Measurements : Research into the physical properties of sugar alcohol aqueous solutions, including those containing (2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol, is significant. Such studies provide insights into the non-linear relationships between temperature, concentration, and the physical properties of these solutions (Zhu, Ma & Zhou, 2010).
Medicinal Chemistry and Drug Development
- Potential Alzheimer's Disease Treatment : The development of compounds like N-Hydroxy-4-((5-(4-methoxybenzoyl)-1 H-indol-1-yl)methyl)benzamide, which exhibits inhibitory selectivity against histone deacetylase and shows promise in Alzheimer's disease treatment, involves complex synthetic pathways that may use derivatives of the specified chemicals. These compounds are studied for their potential to reduce phosphorylation and aggregation of tau proteins, key factors in Alzheimer's disease (Lee et al., 2018).
Eigenschaften
CAS-Nummer |
19080-45-6 |
|---|---|
Produktname |
2-hydroxybutanoyl 3,5-diacetamido-2,4,6-triiodobenzoate;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |
Molekularformel |
C22H32I3N3O11 |
Molekulargewicht |
895.2 g/mol |
IUPAC-Name |
2-hydroxybutanoyl 3,5-diacetamido-2,4,6-triiodobenzoate;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C15H15I3N2O6.C7H17NO5/c1-4-7(23)14(24)26-15(25)8-9(16)12(19-5(2)21)11(18)13(10(8)17)20-6(3)22;1-8-2-4(10)6(12)7(13)5(11)3-9/h7,23H,4H2,1-3H3,(H,19,21)(H,20,22);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1 |
InChI-Schlüssel |
PIBRPEIQGVSVLG-WZTVWXICSA-N |
Isomerische SMILES |
CCC(C(=O)OC(=O)C1=C(C(=C(C(=C1I)NC(=O)C)I)NC(=O)C)I)O.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
SMILES |
CCC(C(=O)OC(=O)C1=C(C(=C(C(=C1I)NC(=O)C)I)NC(=O)C)I)O.CNCC(C(C(C(CO)O)O)O)O |
Kanonische SMILES |
CCC(C(=O)OC(=O)C1=C(C(=C(C(=C1I)NC(=O)C)I)NC(=O)C)I)O.CNCC(C(C(C(CO)O)O)O)O |
Aussehen |
Solid |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
2-hydroxybutanoyl 3,5-diacetamido-2,4,6-triiodo-benzoate, (2R,3R,4R,5S )-6-methylaminohexane-1,2,3,4,5-pentol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



